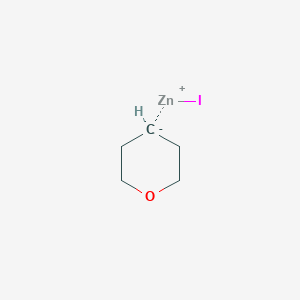

Tetrahydropyran-4-ylzinc iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydropyran-4-ylzinc iodide is a chemical compound with the molecular formula C5H9IOZn . It has a molecular weight of 277.41 .

Synthesis Analysis

The synthesis of Tetrahydropyran (THP) rings, which are important motifs in biologically active molecules, has been extensively studied . Common strategies for THP synthesis are based on typical retrosynthetic disconnections . These include etherification, hetero-Diels–Alder reactions, oxocarbenium ion formations, reductive acetylation, and ring-closing metathesis . The synthesis of Tetrahydropyran-4-ylzinc iodide specifically has not been detailed in the sources retrieved.Aplicaciones Científicas De Investigación

Synthesis of Saturated Tetrahydropyrans

Tetrahydropyran (THP) rings are important motifs in biologically active molecules . “(Tetrahydropyran-4-yl)zinc iodide” can be used in the synthesis of these rings. The strategies for THP synthesis are presented systematically, with each section discussing different strategies for retrosynthetic disconnections used to construct THP rings .

Natural Product Synthesis

The compound is used in the synthesis of a select group of natural products . These natural products have been synthesized many times using various strategies, which allows for direct comparison across different synthetic methods .

Hetero-Diels–Alder Reactions

Chiral Lewis acid-catalyzed Hetero-Diels–Alder (HDA) reactions have found application in the asymmetric synthesis of THP-containing natural products . Chiral chromium complexes have been applied to the use of unactivated aldehyde dienophiles with various diene partners .

Synthesis of Marine Natural Products

Marine natural products are a rich source of structurally diverse and biologically intriguing compounds . “(Tetrahydropyran-4-yl)zinc iodide” is used in the total synthesis of these marine natural products .

Synthesis of Neopeltolide

Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists . The compound is used in the total and formal syntheses of neopeltolide and its analogues .

Construction of Tetrahydropyran Ring in Neopeltolide

The compound is used in the construction of the tetrahydropyran ring in neopeltolide . This is a key step in the synthesis of this complex structure .

Direcciones Futuras

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . This suggests that Tetrahydropyran-4-ylzinc iodide could potentially play a role in the synthesis of these biologically important compounds in the future.

Mecanismo De Acción

Target of Action

The primary target of (Tetrahydropyran-4-yl)zinc iodide is the tetrahydropyran (THP) ring . THP rings are important motifs in biologically active molecules . They are often found in natural products and medicinal chemistry programs .

Mode of Action

(Tetrahydropyran-4-yl)zinc iodide interacts with its targets through a process known as retrosynthetic disconnection . This process involves breaking down complex molecules into simpler ones, which can then be reassembled to form the desired product . The compound’s interaction with its targets results in the formation of THP rings .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of thp rings , which are key components of many biologically active molecules .

Result of Action

The primary result of the action of (Tetrahydropyran-4-yl)zinc iodide is the formation of THP rings . These rings are crucial components of many biologically active molecules , and their synthesis is a key step in the production of these molecules .

Propiedades

IUPAC Name |

iodozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O.HI.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAIHJCIFPDZIX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[CH-]1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IOZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)

![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)

![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)